molecular formula C18H16ClNO5 B13138606 1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione CAS No. 88604-98-2

1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13138606
CAS No.: 88604-98-2
M. Wt: 361.8 g/mol
InChI Key: GZNCCYBTTWDUNC-UHFFFAOYSA-N
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Description

1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione is a substituted anthraquinone derivative characterized by a unique combination of functional groups:

  • Position 1: Amino (-NH₂) group.
  • Position 2: 2-Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) ether chain.
  • Position 4: Hydroxyl (-OH) group.
  • Position 6: Chloro (-Cl) substituent.

The anthracene-9,10-dione core provides a planar aromatic structure, while the substituents modulate electronic, solubility, and biological properties.

Properties

CAS No.

88604-98-2

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO5/c1-2-24-5-6-25-13-8-12(21)14-15(16(13)20)17(22)10-4-3-9(19)7-11(10)18(14)23/h3-4,7-8,21H,2,5-6,20H2,1H3

InChI Key

GZNCCYBTTWDUNC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N

Origin of Product

United States

Biological Activity

1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione is an anthraquinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

1-Amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is C16H18ClNO5C_{16}H_{18}ClNO_5 with a molecular weight of 351.77 g/mol.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including 1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione. The compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Human Hepatoma Cells25Induction of apoptosis via caspase activation
Lung Squamous Carcinoma30Disruption of cell cycle
Colon Cancer Cells20Inhibition of angiogenesis

These findings indicate that the compound may induce apoptosis through mitochondrial pathways and modulate key proteins involved in cell survival and proliferation.

The mechanisms through which 1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione exerts its effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate caspases (caspase-3 and caspase-9), leading to programmed cell death in cancer cells. This was observed in studies where the expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) decreased.
  • Cell Cycle Arrest : Research indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
  • Anti-Angiogenic Effects : The compound inhibits vascular endothelial growth factor (VEGF) expression, which is crucial for tumor angiogenesis. This effect contributes to limiting tumor growth and metastasis.

Study 1: In Vitro Analysis

A study conducted on human hepatoma cells demonstrated that treatment with 1-amino-6-chloro-2-(2-ethoxyethoxy)-4-hydroxyanthracene-9,10-dione at varying concentrations resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming the induction of apoptosis.

Study 2: In Vivo Evaluation

In an animal model using xenograft tumors derived from lung carcinoma cells, administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Substituent Position and Type Analysis

The biological and physicochemical properties of anthraquinones are highly dependent on substituent positions and types. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents (Positions) Key Functional Effects
Target Compound 1-NH₂, 2-OCH₂CH₂OCH₂CH₃, 4-OH, 6-Cl - Ethoxyethoxy enhances solubility; Cl increases lipophilicity/electron-withdrawal
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione 1-NH₂, 2-OCH₃, 4-OH - Methoxy improves membrane permeability; lacks Cl’s electronic effects.
1-(Diethylamino)-4-hydroxyanthracene-9,10-dione 1-N(CH₂CH₃)₂, 4-OH - Diethylamino increases basicity; may enhance DNA intercalation in anticancer studies.
1-((4-Aminophenyl)amino)-4-hydroxyanthracene-9,10-dione 1-NH-C₆H₄-NH₂, 4-OH - Aromatic amino group enables dye conjugation; lacks ether or Cl substituents.
1-Hydroxy-4-methoxyanthracene-9,10-dione 1-OH, 4-OCH₃ - Methoxy stabilizes hydroxyl group; simpler structure limits solubility.

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Molecular Formula Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound C₁₈H₁₆ClNO₅ Not reported - O-H (~3200), C-O-C (~1100), C=O (~1670) - Aromatic H: 7.5–8.5; Cl: deshields adjacent H
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione C₁₅H₁₁NO₄ Not reported - O-H (~3200), C-O (~1250) - Methoxy: δ 3.76–3.94
1-(Diethylamino)-4-hydroxyanthracene-9,10-dione C₁₈H₁₉NO₃ 85.7–110.8 (decomp) - C≡C (~2100), C=O (~1700) - Diethylamino: δ 1.2–1.4 (CH₃), 3.4 (N-CH₂)
1-Hydroxy-4-methoxyanthracene-9,10-dione C₁₅H₁₀O₄ 236.2–237.0 - C=O (~1670), O-H (~3400) - Methoxy: δ 3.76

Key Observations :

  • The ethoxyethoxy group in the target compound likely improves solubility in polar solvents compared to methoxy or alkylamino groups .

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